Cbz-Citrulline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Citrulline, also known as N-Cbz-L-citrulline, is a derivative of the amino acid citrulline, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-Citrulline can be synthesized through the protection of the amino group of citrulline using benzyloxycarbonyl chloride (Cbz-Cl). The reaction typically involves the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cbz-Citrulline undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nucleophilic Substitution: The protected amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.
Nucleophilic Substitution: Carboxylic acids or acid chlorides, bases like triethylamine, organic solvents like dichloromethane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include deprotected citrulline, amide derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
Cbz-Citrulline has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid to prevent unwanted side reactions.
Biology: Studied for its role in the urea cycle and its potential effects on nitric oxide production.
Medicine: Investigated for its potential benefits in cardiovascular health, exercise performance, and immune function.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Cbz-Citrulline exerts its effects primarily through its conversion to citrulline and subsequently to arginine in the body. Arginine is a precursor for nitric oxide, a key signaling molecule involved in vasodilation and other physiological processes. The benzyloxycarbonyl group protects the amino group during synthetic processes, allowing for selective reactions and easy deprotection when needed.
Comparison with Similar Compounds
Similar Compounds
Cbz-Lysine: Another Cbz-protected amino acid used in peptide synthesis.
Cbz-Ornithine: Similar to Cbz-Citrulline but derived from ornithine.
Fmoc-Citrulline: Uses a different protecting group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Uniqueness
This compound is unique due to its specific use in protecting the amino group of citrulline, allowing for selective reactions and easy deprotection. Its role in the urea cycle and nitric oxide production also distinguishes it from other protected amino acids.
Properties
IUPAC Name |
5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRSTCOJQAZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.